molecular formula C8H11BrN2 B568085 4-Bromo-N-isopropylpyridin-2-amine CAS No. 1209458-03-6

4-Bromo-N-isopropylpyridin-2-amine

Cat. No. B568085
M. Wt: 215.094
InChI Key: NTYQEWSDJNVKAY-UHFFFAOYSA-N
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Description

4-Bromo-N-isopropylpyridin-2-amine is a specialty chemical . It is available for purchase from various chemical suppliers .

Relevant Papers I found a paper discussing the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines . While it doesn’t specifically mention 4-Bromo-N-isopropylpyridin-2-amine, it may provide some relevant insights.

Scientific Research Applications

  • Organic Nonlinear Optical (NLO) Materials

    • Field: Materials Science and Electronics .
    • Application: The compound 2-amino-4-methylpyridinium-4-hydroxybenzolate (2A4MP4HB), which is structurally similar to “4-Bromo-N-isopropylpyridin-2-amine”, has been used in the synthesis of organic nonlinear optical (NLO) materials .
    • Method: The 2A4MP4HB crystals were grown by the slow solvent evaporation (SSE) method .
    • Results: The second order hyperpolarizability of 2A4MP4HB crystal was analyzed theoretically .
  • Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

    • Field: Organic Chemistry .
    • Application: N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which could potentially be synthesized using “4-Bromo-N-isopropylpyridin-2-amine”, have significant biological and therapeutic value .
    • Method: These compounds were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .
    • Results: The synthesis resulted in the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
  • Synthesis of 2-amino-4-bromopyridine

    • Field: Organic Chemistry .
    • Application: The compound 2-amino-4-bromopyridine, which is structurally similar to “4-Bromo-N-isopropylpyridin-2-amine”, can be synthesized for various research applications .
    • Method: The synthesis involves an ammoniation reaction on 2,4-dibromopyridine-N-oxide serving as a raw material and ammonia water .
    • Results: The synthesis resulted in the formation of 2-amino-4-bromopyridine .
  • Copper-catalyzed selective C–N bond formation

    • Field: Organic Chemistry .
    • Application: A copper-catalyzed 1,2-diol amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine provided excellent yields . Selective amination preferably at C-5 in 2-bromo-5-iodopyridine was achieved under the same conditions .
    • Method: The selective, generally mild and economical coupling reaction at C-5 position described herein could be achieved with amines, heterocycles and amides .
    • Results: The selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine was successful .
  • Antimicrobial Activity

    • Field: Pharmacology .
    • Application: The compound 2-Piperidinone, N-[4-Bromo-n-butyl]- (PNbb), which is structurally similar to “4-Bromo-N-isopropylpyridin-2-amine”, has been extracted from pomegranate peels and studied for its antimicrobial activity .
    • Method: The biological efficacy of PNbb was investigated against pathogenic microorganisms .
    • Results: The PNbb has demonstrated excellent bioavailability against clinical pathogenic isolates .

properties

IUPAC Name

4-bromo-N-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYQEWSDJNVKAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682480
Record name 4-Bromo-N-(propan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-isopropylpyridin-2-amine

CAS RN

1209458-03-6
Record name 4-Bromo-N-(propan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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